N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base to form 1,3,4-thiadiazole-2-thiol. This intermediate can then be further reacted with various reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Mechanism of Action
The mechanism of action of N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular membranes, leading to antimicrobial or anticancer effects. The compound’s sulfur and nitrogen atoms can form strong interactions with metal ions or other biomolecules, influencing its activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.
1,2,3-Thiadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms but can undergo similar reactions.
Sulfonamide Derivatives: These compounds contain sulfur and nitrogen atoms and are known for their antimicrobial properties.
Uniqueness
N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both 1,3,4-thiadiazole and 1,2,3-thiadiazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11N5OS3 |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C13H11N5OS3/c1-8-3-2-4-9(5-8)6-20-13-17-16-12(22-13)14-11(19)10-7-21-18-15-10/h2-5,7H,6H2,1H3,(H,14,16,19) |
InChI Key |
GWFANDXTOSRGMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
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